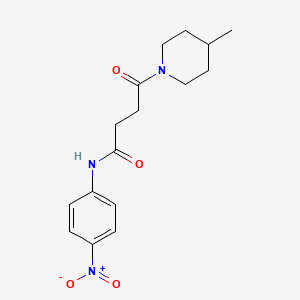
4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide, also known as AN-1792, is a small molecule drug that has been studied for its potential use in the treatment of Alzheimer's disease. The compound has been shown to have a mechanism of action that involves the modulation of amyloid-beta (Aβ) peptide aggregation, which is a key factor in the development of Alzheimer's disease.
Wirkmechanismus
4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide has been shown to have a mechanism of action that involves the modulation of Aβ peptide aggregation. The compound binds to Aβ peptide and prevents its aggregation into amyloid plaques, which are a hallmark of Alzheimer's disease. This compound has also been shown to reduce the levels of Aβ peptide in the brain, which is believed to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. The compound has been shown to reduce the levels of Aβ peptide in the brain, improve cognitive function, and reduce the levels of inflammatory cytokines. This compound has also been shown to increase the levels of neurotrophic factors, which are important for the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide has a number of advantages for use in lab experiments. The compound is easy to synthesize and has been extensively studied for its potential use in the treatment of Alzheimer's disease. However, there are also some limitations to the use of this compound in lab experiments. The compound has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are a number of future directions for the study of 4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide. One possible direction is the development of analogs of the compound that have improved pharmacokinetic properties and are more effective at modulating Aβ peptide aggregation. Another possible direction is the testing of this compound in human clinical trials to determine its safety and efficacy in humans. Finally, the use of this compound in combination with other drugs for the treatment of Alzheimer's disease may also be explored.
Synthesemethoden
The synthesis of 4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide involves the reaction of 4-nitrophenylacetic acid with 4-methylpiperidine to form the corresponding amide intermediate. This intermediate is then reacted with the appropriate acid chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide has been extensively studied for its potential use in the treatment of Alzheimer's disease. The compound has been shown to have a mechanism of action that involves the modulation of Aβ peptide aggregation, which is a key factor in the development of Alzheimer's disease. This compound has been shown to reduce the levels of Aβ peptide in the brain and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-(4-methylpiperidin-1-yl)-N-(4-nitrophenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-12-8-10-18(11-9-12)16(21)7-6-15(20)17-13-2-4-14(5-3-13)19(22)23/h2-5,12H,6-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSZTTXPUKTCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}carbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5487261.png)
![9-[(4-isopropyl-1,3-thiazol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5487273.png)
![2-(allylamino)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5487280.png)
![ethyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5487293.png)

![2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]acetamide](/img/structure/B5487305.png)
![3-fluoro-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5487310.png)
![N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5487324.png)
![2-propyl-4-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5487329.png)
![5-{[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5487345.png)
![4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5487353.png)
![4-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-5,6-dimethylpyrimidine](/img/structure/B5487372.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5487380.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5487386.png)
